An In-depth Technical Guide to 2-(Carboxymethylthio)ethyltrimethylsilane: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Carboxymethylthio)ethyltrimethylsilane: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 2-(Carboxymethylthio)ethyltrimethylsilane. This bifunctional organosilane, possessing both a reactive carboxylic acid and a stable trimethylsilyl group, is a versatile molecule with significant potential in materials science and bioconjugation. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed exploration of its chemical characteristics, a plausible synthetic route, expected analytical signatures, and a discussion of its utility as a surface modification agent and a molecular linker.
Introduction
2-(Carboxymethylthio)ethyltrimethylsilane (CAS No. 18269-42-6) is a unique chemical entity that merges the worlds of organosilicon chemistry and thioether compounds.[1][2] Its structure, featuring a terminal carboxylic acid and a trimethylsilyl (TMS) group connected by a thioether linkage, imparts a dual reactivity that makes it a valuable building block in various scientific disciplines. The carboxylic acid moiety offers a handle for covalent modification, while the TMS group can be utilized in silyl-based chemistries or simply serve as a sterically bulky, non-polar terminus. This guide will delve into the core properties of this molecule, providing a foundational understanding for its application in advanced research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(Carboxymethylthio)ethyltrimethylsilane is paramount for its effective handling, application, and characterization.
| Property | Value | Source |
| CAS Number | 18269-42-6 | [1][2] |
| Molecular Formula | C7H16O2SSi | [1][2] |
| Molecular Weight | 192.35 g/mol | [1][2] |
| IUPAC Name | 2-((2-(trimethylsilyl)ethyl)thio)acetic acid | [1][2] |
| Synonyms | 2-(Carboxymethylthio)ethyltrimethylsilane, ((2-(Trimethylsilyl)ethyl)thio)acetic acid | [1][2] |
| Physical State | Liquid | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in many organic solvents. |
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-(Carboxymethylthio)ethyltrimethylsilane.
Experimental Protocol (Hypothetical)
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Deprotonation: To a solution of 2-(trimethylsilyl)ethanethiol (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF), a suitable base like sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred for 30 minutes to allow for the formation of the thiolate.
-
S-alkylation: A solution of bromoacetic acid (1.0 eq) in DMF is added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the pH is adjusted to be acidic (pH ~2-3) with a dilute acid (e.g., 1M HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-(Carboxymethylthio)ethyltrimethylsilane.
Analytical Characterization
The structural confirmation of 2-(Carboxymethylthio)ethyltrimethylsilane would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the trimethylsilyl (TMS) group at approximately 0.1 ppm. The two methylene groups of the ethyl chain will appear as triplets, with the one adjacent to the silicon atom resonating at a lower chemical shift than the one adjacent to the sulfur atom. The methylene group of the carboxymethyl moiety will likely appear as a singlet. The acidic proton of the carboxylic acid will be a broad singlet at a higher chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms. The TMS carbons will be a singlet at a low chemical shift. The carbons of the ethyl chain and the carboxymethyl group will have characteristic chemical shifts influenced by their neighboring heteroatoms. The carbonyl carbon of the carboxylic acid will appear at a significantly downfield chemical shift (typically >170 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.[3] A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid.[4][5] A strong, sharp peak around 1700-1750 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.[4][5] The spectrum will also feature C-H stretching and bending vibrations for the alkyl portions of the molecule, and characteristic Si-C stretches.[3][6]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺). Common fragmentation patterns for silyl compounds include the loss of a methyl group (M-15) and the formation of the trimethylsilyl cation (m/z 73).[7][8][9][10] Fragmentation of thioethers can also occur, leading to characteristic ions.[11][12]
Applications in Research and Development
The bifunctional nature of 2-(Carboxymethylthio)ethyltrimethylsilane opens up a range of potential applications, particularly in surface science and bioconjugation.
Surface Modification and Self-Assembled Monolayers (SAMs)
The thioether and carboxylic acid functionalities make this molecule an excellent candidate for forming self-assembled monolayers (SAMs) on various surfaces.
-
Gold Surfaces: The sulfur atom can form a strong coordinate bond with gold surfaces, enabling the formation of well-ordered SAMs.[2][13][14][15][16] The terminal carboxylic acid groups can then be used to alter the surface properties (e.g., hydrophilicity, charge) or to immobilize biomolecules.[2][13][14]
Caption: Immobilization on a gold surface via thioether linkage.
-
Silica and Metal Oxide Surfaces: While the thioether provides affinity for gold, the silane part of the molecule is not a traditional "silane coupling agent" as it lacks hydrolyzable groups on the silicon atom.[17][18][19][20] However, the carboxylic acid end can be used to functionalize silica or other metal oxide surfaces that have been pre-treated with an amine-terminated silane coupling agent, forming a stable amide bond.
Bioconjugation and Drug Delivery
The carboxylic acid group is a versatile functional handle for bioconjugation reactions.
-
Amide Bond Formation: The carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on biomolecules such as proteins, peptides, or amino-modified oligonucleotides to form stable amide bonds.
-
Linker Chemistry: This molecule can act as a linker to attach other molecules of interest. For example, the carboxylic acid could be conjugated to a drug molecule, and the trimethylsilyl end could be used for purification or to impart specific solubility properties. The thioether linkage is generally stable under physiological conditions. The principles of thiol-ene click chemistry, while not directly applicable to the thioether in this molecule, highlight the utility of sulfur-containing linkers in bioconjugation.[1][21][22][23][24]
Safety and Handling
Based on available safety data for similar compounds, 2-(Carboxymethylthio)ethyltrimethylsilane should be handled with care in a well-ventilated fume hood. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
2-(Carboxymethylthio)ethyltrimethylsilane is a promising bifunctional molecule with a unique combination of a carboxylic acid and a trimethylsilyl group. While detailed experimental data for this specific compound is sparse in publicly available literature, its structural features suggest significant potential in surface functionalization and bioconjugation. The proposed synthetic route is straightforward, and its characterization can be achieved using standard analytical techniques. As the demand for novel linkers and surface modification agents continues to grow, molecules like 2-(Carboxymethylthio)ethyltrimethylsilane are poised to become valuable tools for researchers in chemistry, materials science, and the life sciences.
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